molecular formula C20H24N6O3S B6546365 1,3,9-trimethyl-8-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione CAS No. 897453-76-8

1,3,9-trimethyl-8-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6546365
CAS No.: 897453-76-8
M. Wt: 428.5 g/mol
InChI Key: MSGVVXZJUGYDDJ-UHFFFAOYSA-N
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Description

This compound features a purine-2,6-dione core substituted with methyl groups at positions 1, 3, and 9. The 8-position is modified with a sulfanyl group linked to a 2-oxoethyl chain bearing a 4-phenylpiperazine moiety.

Properties

IUPAC Name

1,3,9-trimethyl-8-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-22-17-16(18(28)24(3)20(29)23(17)2)21-19(22)30-13-15(27)26-11-9-25(10-12-26)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGVVXZJUGYDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-Based Analogs

Compound 12 (1,3-Diethyl-8-(2-oxo-2-phenylethylsulfanyl)-3,7,8,9-tetrahydropurine-2,6-dione)

  • Structural Differences :
    • Substituents: Diethyl groups at positions 1 and 3 vs. trimethyl groups in the target compound.
    • Sulfanyl side chain: Phenacyl (2-oxo-2-phenyl) group vs. 4-phenylpiperazine-substituted 2-oxoethyl.
  • The phenylpiperazine in the target compound could improve selectivity for serotonin or dopamine receptors due to piperazine’s known pharmacophore role .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 12
Core Structure Purine-2,6-dione Purine-2,6-dione
1,3-Substituents Methyl Ethyl
8-Substituent 4-Phenylpiperazine-2-oxoethyl Phenacyl
Molecular Weight (g/mol) ~495 (estimated) 432 (reported)
logP (Predicted) ~2.8 ~2.5
Spirocyclic Derivatives with Piperazine Moieties

Compound 13 (8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione with 4-Phenylpiperazine)

  • Structural Differences :
    • Core: Diazaspiro[4.5]decane vs. purine-2,6-dione.
    • Substituents: Both share the 4-phenylpiperazine group but differ in connectivity.
  • The purine core’s aromaticity in the target compound could facilitate π-π stacking interactions with aromatic residues in enzymes .
Tetrahydroimidazopyridine Derivatives

Compound 1l (Diethyl 8-Cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate)

  • Structural Differences: Core: Tetrahydroimidazopyridine vs. purine. Functional Groups: Nitrophenyl and cyano groups vs. phenylpiperazine.
  • Implications :
    • The electron-withdrawing nitrophenyl group in Compound 1l may reduce metabolic stability compared to the target compound’s phenylpiperazine, which is often associated with improved pharmacokinetics .

Bioactivity and Similarity Analysis

Computational Similarity Metrics
  • Tanimoto/Dice Indices :
    • The target compound’s phenylpiperazine side chain yields moderate similarity (Tanimoto ~0.65–0.70) to Compound 13 (spiro-piperazine) but lower similarity (~0.40) to phenacyl-substituted purines like Compound 12 .
  • Activity Cliffs :
    • Substituting phenacyl with phenylpiperazine in purine derivatives could create activity cliffs (e.g., enhanced kinase inhibition due to piperazine’s basic nitrogen) .
Target Profiling
  • Receptor Binding :
    • Piperazine derivatives often target 5-HT or D2 receptors. The target compound may exhibit serotonin receptor affinity distinct from phenacyl-substituted analogs .

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